molecular formula C17H17FN2O B1403333 (4-(4-fluorophenyl)-1-isopropyl-1H-indazol-3-yl)methanol CAS No. 1350760-42-7

(4-(4-fluorophenyl)-1-isopropyl-1H-indazol-3-yl)methanol

Cat. No.: B1403333
CAS No.: 1350760-42-7
M. Wt: 284.33 g/mol
InChI Key: SFFKSBOCTLVXEW-UHFFFAOYSA-N
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Description

(4-(4-fluorophenyl)-1-isopropyl-1H-indazol-3-yl)methanol is a chemical compound that belongs to the class of indazole derivatives Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(4-fluorophenyl)-1-isopropyl-1H-indazol-3-yl)methanol typically involves the following steps:

    Formation of the Indazole Core: The indazole core can be synthesized through cyclization reactions involving hydrazines and ortho-substituted aromatic aldehydes or ketones.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through nucleophilic aromatic substitution reactions using fluorobenzene derivatives.

    Attachment of the Isopropyl Group: The isopropyl group can be attached via alkylation reactions using isopropyl halides.

    Addition of the Methanol Group: The methanol group can be introduced through reduction reactions using appropriate reducing agents such as sodium borohydride.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow reactions, automated synthesis, and the use of advanced catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

(4-(4-fluorophenyl)-1-isopropyl-1H-indazol-3-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can undergo reduction reactions to form different reduced derivatives.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions to introduce other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophilic reagents such as amines, thiols, and alkoxides can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols or hydrocarbons.

    Substitution: Formation of substituted indazole derivatives with various functional groups.

Scientific Research Applications

(4-(4-fluorophenyl)-1-isopropyl-1H-indazol-3-yl)methanol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (4-(4-fluorophenyl)-1-isopropyl-1H-indazol-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • (4-(4-fluorophenyl)-1H-indazol-3-yl)methanol
  • (4-(4-fluorophenyl)-1-isopropyl-1H-indazole)
  • (4-(4-fluorophenyl)-1H-indazole-3-carboxylic acid)

Uniqueness

(4-(4-fluorophenyl)-1-isopropyl-1H-indazol-3-yl)methanol is unique due to the presence of the isopropyl and methanol groups, which may confer distinct chemical and biological properties compared to other similar compounds. These structural features can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[4-(4-fluorophenyl)-1-propan-2-ylindazol-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O/c1-11(2)20-16-5-3-4-14(17(16)15(10-21)19-20)12-6-8-13(18)9-7-12/h3-9,11,21H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFFKSBOCTLVXEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=CC=CC(=C2C(=N1)CO)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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